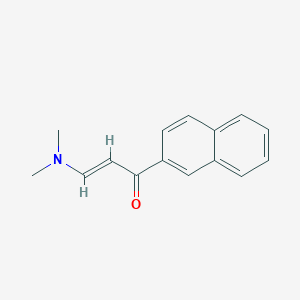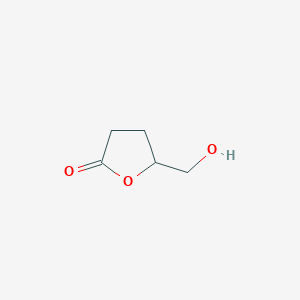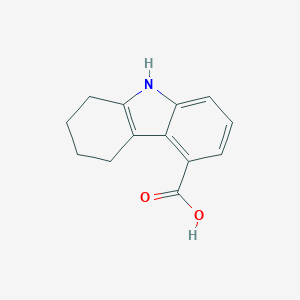
2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid, also known as THCA, is a chemical compound that has recently gained attention in scientific research. THCA is a heterocyclic compound that belongs to the carbazole family. It has been found to have promising applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid is still not fully understood. However, it is believed that 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid exerts its effects by interacting with various receptors in the body, including the serotonin receptor, the dopamine receptor, and the cannabinoid receptor. 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid has also been found to inhibit the activity of certain enzymes in the body, which may contribute to its therapeutic effects.
Effets Biochimiques Et Physiologiques
2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid has been found to have various biochemical and physiological effects. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid has also been found to have anxiolytic and antidepressant effects. Additionally, 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid has been found to modulate the activity of certain neurotransmitters in the brain, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid is also stable under a wide range of conditions, making it a suitable compound for various experiments. However, 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid can be expensive to synthesize, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid research. One direction is to further explore its potential as an anti-cancer agent. 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid has been found to exhibit promising anti-cancer properties in various studies, and further research in this area may lead to the development of new cancer treatments. Another direction is to investigate its potential as a treatment for neurodegenerative diseases. 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid has been found to exhibit neuroprotective properties, and further research in this area may lead to the development of new therapies for these diseases. Additionally, there is a need for more research on the mechanism of action of 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid, as a better understanding of how it exerts its effects may lead to the development of more effective treatments.
Méthodes De Synthèse
2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid can be synthesized through various methods, including the Pictet-Spengler reaction, the Fischer indole synthesis, and the Bischler-Napieralski reaction. The most commonly used method for synthesizing 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid is the Pictet-Spengler reaction, which involves the condensation of tryptamine and an aldehyde in the presence of a Lewis acid catalyst. The reaction yields 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid as the major product.
Applications De Recherche Scientifique
2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid has been found to have a wide range of scientific research applications. It has been studied for its potential use as an anti-cancer agent, anti-inflammatory agent, and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid has also been studied for its potential use in the development of new drugs, as it has been found to exhibit a high affinity for certain receptors in the body.
Propriétés
Numéro CAS |
784143-99-3 |
|---|---|
Nom du produit |
2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid |
Formule moléculaire |
C13H13NO2 |
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
6,7,8,9-tetrahydro-5H-carbazole-4-carboxylic acid |
InChI |
InChI=1S/C13H13NO2/c15-13(16)9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h3,5,7,14H,1-2,4,6H2,(H,15,16) |
Clé InChI |
JATFYKRYLHPWLZ-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=C(C=CC=C3N2)C(=O)O |
SMILES canonique |
C1CCC2=C(C1)C3=C(C=CC=C3N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



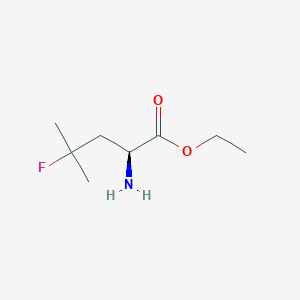
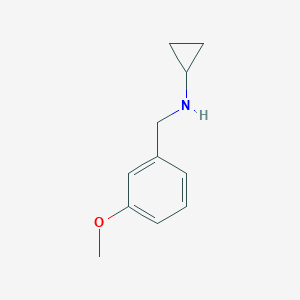
![N-[(4-methylsulfanylphenyl)methyl]cyclopropanamine](/img/structure/B183660.png)
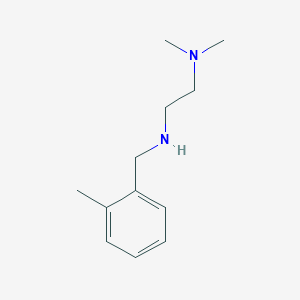
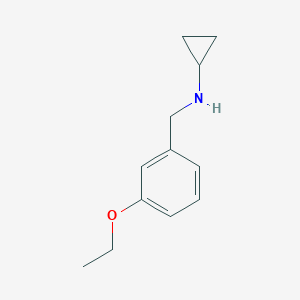

![2-methoxy-N-[(5-methylthiophen-2-yl)methyl]ethanamine](/img/structure/B183667.png)
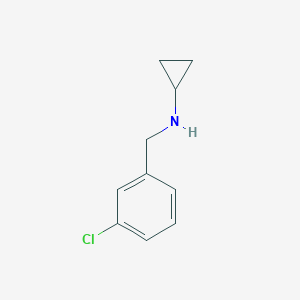
![N,N-Dimethyl-N'-[(3-methyl-2-thienyl)methyl]-1,2-ethanediamine](/img/structure/B183669.png)
